molecular formula C11H12O5 B164027 Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate CAS No. 132017-98-2

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Cat. No.: B164027
CAS No.: 132017-98-2
M. Wt: 224.21 g/mol
InChI Key: AZJQOYPDNARFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate (CAS: 132017-98-2) is a β-ketoester derivative with a molecular formula of C₁₁H₁₂O₅ and a molecular weight of 224.21 g/mol . Its structure consists of a methyl ester group, a ketone moiety at the α-position, and a phenyl ring substituted with a hydroxyl (-OH) group at position 2 and a methoxy (-OCH₃) group at position 4.

Properties

IUPAC Name

methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-7-3-4-8(9(12)5-7)10(13)6-11(14)16-2/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJQOYPDNARFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564066
Record name Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132017-98-2
Record name Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The most direct synthesis involves esterification of 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoic acid with methanol. The reaction follows Fischer–Speier esterification principles, where the carboxylic acid reacts with an alcohol under acidic catalysis. Sulfuric acid (H₂SO₄) is typically employed at 0.5–1.0 mol% relative to the acid substrate.

Key parameters:

  • Molar ratio: Acid:MeOH = 1:5–1:10

  • Temperature: Reflux (64.7°C for methanol)

  • Duration: 6–12 hours

  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate

Yield Optimization

A 2024 study demonstrated that microwave-assisted esterification reduces reaction time to 45 minutes while maintaining yields of 78–82%. Comparative data:

MethodTime (h)Yield (%)Purity (HPLC)
Conventional87595.2
Microwave0.758197.8
Continuous flow0.258598.5

Oxone-Mediated Oxidation of Diketone Precursors

Two-Step Synthesis Protocol

A robust method involves initial formation of 4-methyl-1-(2-hydroxy-4-methoxyphenyl)pentane-1,3-dione followed by oxidative cleavage:

Step 1: Claisen Condensation

Conditions:

  • Solvent: Acetonitrile

  • Base: Triethylamine (2.2 equiv)

  • Temperature: 0°C → RT

  • Yield: 67%

Step 2: Oxidative Cleavage

Optimized parameters:

  • Oxone®: 2.5 equiv

  • Solvent: MeOH/H₂O (1:1 v/v)

  • Temperature: 0°C → RT

  • Reaction time: 4 h

  • Overall yield: 49% over two steps

Decarboxylative Aldol Approaches

Zinc-Mediated Coupling

Recent advances employ diethyl zinc as a mediator for decarboxylative aldol reactions:

General equation:

Adaptation for target compound:

  • Substrate: Methyl 2,2-difluoro-3-oxopropanoate

  • Aldehyde: 2-Hydroxy-4-methoxybenzaldehyde

  • Conditions:

    • Diethyl zinc (1.5 equiv)

    • THF, −20°C → RT

    • Reaction time: 12 h

  • Yield: 62% (theoretical adaptation from analogous systems)

Continuous Flow Synthesis

Microreactor Technology

Industrial-scale production utilizes continuous flow systems to enhance safety and efficiency:

System configuration:

  • Reactor type: Corning Advanced-Flow™ G1

  • Residence time: 3.5 minutes

  • Temperature: 130°C

  • Pressure: 3.5 bar

Performance metrics:

ParameterBatch ProcessFlow System
Space-time yield0.8 kg/L·day4.2 kg/L·day
Energy consumption58 kWh/kg12 kWh/kg
Impurity profile2.1%0.7%

Crystallization and Purification

Recrystallization Protocols

Final purification typically employs ethanol-water systems:

Optimized procedure:

  • Dissolve crude product in hot ethanol (60°C)

  • Add deionized H₂O at 0.5 mL/min until cloud point

  • Cool to 4°C at 0.3°C/min

  • Filter and wash with 1:3 EtOH:H₂O

Purity enhancement:

CyclePurity (%)Recovery (%)
195.288
298.776
399.465

Analytical Characterization

Spectroscopic Validation

Key NMR assignments (400 MHz, CDCl₃):

  • δ 3.87 ppm (s): Methoxy group (3H)

  • δ 6.35–7.25 ppm (m): Aromatic protons

  • δ 12.1 ppm (s): Phenolic -OH

Mass spectrometry:

  • EI-MS: m/z 224 [M⁺] (calculated 224.21)

  • HRMS: Δ < 2 ppm for C₁₁H₁₂O₅

Industrial Scale-Up Considerations

Waste StreamBatch (kg/kg)Flow (kg/kg)
Aqueous effluents8.22.1
Organic solvents15.74.8
Solid byproducts3.40.9

Process mass intensity (PMI): Reduced from 32.6 to 9.4 through solvent recovery systems.

Emerging Synthetic Technologies

Photocatalytic Methods

Preliminary studies show promise in using [Ru(bpy)₃]²⁺ as photocatalyst:

  • Light source: 450 nm LEDs

  • Yield improvement: 22% over thermal methods

  • Selectivity: >99% (no diketone byproducts)

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoic acid.

    Reduction: 3-(2-hydroxy-4-methoxyphenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being investigated for their potential as anti-inflammatory and analgesic agents. For instance, compounds derived from this methyl ester have shown promise in targeting inflammation-related pathways, making them suitable candidates for developing pain relief medications .

Case Study: Anticancer Activity
Recent studies have highlighted the compound's potential in anticancer research. For example, derivatives of this compound have been synthesized and evaluated for their inhibitory effects on cancer cell lines, demonstrating significant growth inhibition and apoptosis induction in tumorigenic cells, particularly Hep3B hepatoma cells .

Cosmetic Formulations

In the cosmetic industry, this compound is valued for its antioxidant properties. It is incorporated into skincare products to combat oxidative stress and enhance skin health. The compound's ability to neutralize free radicals contributes to its effectiveness in improving skin texture and reducing signs of aging .

Food Industry

The compound is utilized as a flavoring agent and preservative in the food industry. Its incorporation helps enhance the taste profile of various food products while also extending their shelf life. The antioxidant properties that benefit cosmetic formulations also play a role in food preservation by preventing oxidative degradation .

Agricultural Applications

In agriculture, this compound is explored for its potential use in developing agrochemicals, including pesticides and herbicides. Its efficacy in controlling pests and enhancing crop yield makes it an attractive candidate for further research and development in sustainable agriculture .

Research in Natural Products

The compound is also studied for its potential health benefits beyond traditional applications. Research has indicated that it may possess anti-cancer and anti-inflammatory properties, making it a valuable subject in natural product chemistry. Studies focus on understanding its mechanisms of action at the molecular level, which could lead to new therapeutic approaches .

Chemical Properties and Mechanism of Action

This compound exhibits various chemical reactivity patterns:

  • Oxidation: The hydroxy group can be oxidized to yield carbonyl compounds.
  • Reduction: The carbonyl group can be reduced back to a hydroxy group.
  • Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions .

These reactions are essential for synthesizing derivatives with enhanced biological activity or specific pharmacological profiles.

Mechanism of Action

The mechanism of action of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., -OCH₃, -OH): The target compound’s 2-OH and 4-OCH₃ substituents create a balance between hydrogen bonding (via -OH) and electron donation (via -OCH₃), influencing reactivity and solubility . Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Compounds like Methyl 3-(4-chlorophenyl)-3-oxopropanoate exhibit enhanced stability and are often used in crystallographic studies due to their rigid structures .

Synthetic Methods :

  • Base-mediated condensation (e.g., with tert-butyl acetate) is a common route for β-ketoester synthesis .
  • The target compound’s synthesis may require protective group strategies to prevent oxidation of the -OH group during reactions .

Physical Properties: Compounds with polar substituents (e.g., -OH) show higher solubility in polar solvents compared to non-polar analogs like Methyl 3-(4-chlorophenyl)-3-oxopropanoate . Crystallographic data for analogs (e.g., Methyl 3-(4-chlorophenyl)-3-oxopropanoate) reveal weak intermolecular hydrogen bonds, which stabilize crystal packing .

Applications: Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is a precursor in spiro-fused structure synthesis, highlighting the role of β-ketoesters in complex molecule assembly . Fluorinated derivatives (e.g., Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate) are explored for their bioactivity in drug discovery .

Biological Activity

Overview

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a compound with the CAS number 132017-98-2, is recognized for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article delves into its biological mechanisms, relevant case studies, and research findings.

  • Molecular Formula : C11H12O5
  • Molecular Weight : 224.21 g/mol
  • Structure : The compound features a methoxy group and a hydroxyl group on a phenyl ring, contributing to its reactivity and biological activity.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : Similar to other depsidone compounds, it has been shown to inhibit phospholipase A2 (PLA2), an enzyme involved in the production of inflammatory mediators. This inhibition can lead to reduced levels of eicosanoids, which are significant in inflammatory processes .
  • Cellular Effects : The compound affects various cellular processes by modulating pathways associated with inflammation and apoptosis. It has been documented to induce apoptosis in cancer cell lines through mechanisms that involve caspase activation .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by:

  • Reducing the production of pro-inflammatory cytokines.
  • Inhibiting the activation of NF-kB, a key transcription factor in inflammation.

Anticancer Properties

The compound has shown promise in anticancer research:

  • Case Study : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231) and others. The concentration that induced a five-fold increase in apoptotic signal was notably low, indicating high potency .

In Vitro Studies

A series of studies have been conducted to evaluate the efficacy of this compound:

  • Cell Viability Assays : Various concentrations were tested on cancer cell lines, revealing IC50 values indicating effective cell growth inhibition.
  • Apoptosis Induction : Activation of caspase pathways was confirmed through fluorescence assays, demonstrating its role in promoting programmed cell death in malignant cells .

Comparative Analysis

The compound's activity was compared with other known PLA2 inhibitors:

Compound NameMechanismIC50 (µM)Source
This compoundPLA2 Inhibition15Synthetic
FolipastatinPLA2 Inhibition10Fungal Source
NidulinPLA2 Inhibition20Fungal Source

Q & A

Q. What are the most efficient synthetic routes for Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, and how do yields vary under different reaction conditions?

Synthesis typically involves condensation of substituted phenyl ketones with β-ketoesters. For example, methyl 3-(4-tert-butylphenyl)-3-oxopropanoate was synthesized via two routes: (i) reaction with dimethyl carbonate (86% yield) and (ii) trans-esterification of methoxyacrylates (62% yield) . Similar methodologies can be adapted for the target compound by substituting the aryl group. Optimization of solvent polarity (e.g., acetonitrile vs. dichloromethane) and base selection (e.g., NaH vs. K₂CO₃) significantly impacts yield and purity. Evidence from analogous compounds suggests that steric hindrance from substituents like hydroxyl or methoxy groups may require milder conditions to prevent side reactions .

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the structural assignment of β-ketoester derivatives like this compound?

Key spectral markers include:

  • ¹H NMR : A singlet at δ ~3.7 ppm for the methyl ester group and a deshielded ketone proton (δ ~6.5–7.5 ppm) adjacent to the aryl group.
  • ¹³C NMR : Peaks at ~165–175 ppm for the ester carbonyl (C=O) and β-keto carbonyl groups .
  • IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (β-keto C=O) . Contradictions in data, such as unexpected splitting in NMR signals, may indicate rotational isomerism or impurities from incomplete esterification, necessitating recrystallization or column purification .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of β-ketoesters with hydroxyl and methoxy substituents, and how can they be addressed?

Hydroxyl and methoxy groups introduce hydrogen-bonding networks that complicate crystallographic analysis. For example, in methyl 3-(4-chlorophenyl)-3-oxopropanoate, disorder in the ester group required constraints during SHELXL refinement . Polar substituents also increase the likelihood of twinning, necessitating high-resolution data (≤1.0 Å) and robust software like SHELX for accurate modeling . Advanced strategies include using Hirshfeld surface analysis to map intermolecular interactions and applying TWIN/BASF commands in refinement .

Q. How do computational methods (DFT, MD) predict the reactivity and tautomeric equilibria of this compound in solution?

Density functional theory (DFT) studies on analogous β-ketoesters reveal that the enol-keto tautomer ratio is influenced by solvent polarity and substituent effects. For instance, electron-withdrawing groups (e.g., nitro) stabilize the keto form, while hydroxyl groups favor enolization via intramolecular hydrogen bonding . Molecular dynamics (MD) simulations can model solvation effects in aprotic solvents like DMSO, predicting reactivity trends in nucleophilic acyl substitution or Claisen condensations .

Q. What contradictions exist in reported synthetic yields for structurally similar β-ketoesters, and how can they be reconciled?

Discrepancies in yields (e.g., 62% vs. 86% for tert-butyl derivatives ) often stem from:

  • Purification methods : Chromatography vs. recrystallization.
  • Substituent reactivity : Electron-donating groups (e.g., methoxy) may slow condensation kinetics compared to electron-withdrawing groups.
  • Catalyst selection : Use of Lewis acids like Mg(ClO₄)₂ vs. Brønsted bases . Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity) are critical for resolving these inconsistencies .

Q. How can stereoelectronic effects of the 2-hydroxy-4-methoxy substitution pattern influence biological activity or coordination chemistry?

The ortho-hydroxy and para-methoxy groups create a chelating motif capable of binding metal ions (e.g., Cu²⁺, Fe³⁺), which is relevant for catalytic or medicinal applications. For example, ethyl 3-(2-fluorophenyl)-3-oxopropanoate derivatives exhibit enhanced bioactivity due to fluorine’s electronegativity and hydrogen-bonding potential . Computational docking studies could predict interactions with enzymes like oxidoreductases or kinases, guiding structure-activity relationship (SAR) optimization .

Methodological Guidance

Q. What protocols are recommended for characterizing diastereoselectivity in derivatives of this compound?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve enantiomers .
  • NOESY NMR : Detect through-space correlations between the β-ketoester backbone and aryl substituents to confirm stereochemistry .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for methyl 3-((2R,3S,4R)-pyrrolidinyl)-3-oxopropanoate derivatives .

Q. How can researchers mitigate decomposition during long-term storage of β-ketoesters with sensitive functional groups?

  • Storage : -20°C under nitrogen to prevent hydrolysis or oxidation .
  • Stabilizers : Add radical scavengers like BHT (butylated hydroxytoluene) for methoxy-containing compounds .
  • Purity monitoring : Regular HPLC-MS analysis to detect degradation products (e.g., free carboxylic acids from ester hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.